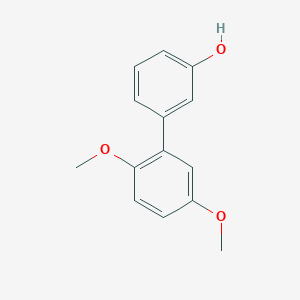
3-(2,5-Dimethoxyphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dimethoxyphenyl)phenol, 95% (3-DMPP) is a versatile organic compound used in a wide range of scientific research applications. It is an aromatic phenolic compound that is colorless and has a molecular weight of 199.22 g/mol. 3-DMPP is a derivative of phenol, and it is often used as a reagent for organic syntheses. In addition, it is also used as a starting material for the production of various derivatives. 3-DMPP is known for its high reactivity, stability, and solubility, making it a useful compound for many laboratory experiments.
科学研究应用
3-(2,5-Dimethoxyphenyl)phenol, 95% is widely used in a variety of scientific research applications. It is often used as a reagent in the synthesis of organic compounds, as a starting material for the production of various derivatives, and as a catalyst in a variety of reactions. In addition, 3-(2,5-Dimethoxyphenyl)phenol, 95% is also used as a model compound to study the mechanism of action of various drugs and to study the biochemical and physiological effects of various compounds.
作用机制
The mechanism of action of 3-(2,5-Dimethoxyphenyl)phenol, 95% is not well understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as the cytochrome P450 and monoamine oxidase enzymes. In addition, 3-(2,5-Dimethoxyphenyl)phenol, 95% is also thought to act as an antioxidant and to have anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,5-Dimethoxyphenyl)phenol, 95% are not fully understood. However, it is believed that 3-(2,5-Dimethoxyphenyl)phenol, 95% may have a variety of beneficial effects on the body, including the inhibition of certain enzymes, the reduction of oxidative stress, and the modulation of inflammatory processes. In addition, 3-(2,5-Dimethoxyphenyl)phenol, 95% may also have a protective effect against certain types of cancer.
实验室实验的优点和局限性
The use of 3-(2,5-Dimethoxyphenyl)phenol, 95% in laboratory experiments has several advantages and limitations. One advantage is that it is highly reactive, stable, and soluble, making it an ideal reagent for a variety of organic syntheses. In addition, 3-(2,5-Dimethoxyphenyl)phenol, 95% is also relatively inexpensive and easy to obtain. On the other hand, one limitation is that 3-(2,5-Dimethoxyphenyl)phenol, 95% can be toxic in high concentrations, and it can cause skin and eye irritation. Therefore, it is important to use it in a safe and controlled environment.
未来方向
There are a number of potential future directions for research involving 3-(2,5-Dimethoxyphenyl)phenol, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research into its use as a reagent for organic syntheses and its potential toxicity in high concentrations is also needed. Finally, further research into its potential use as a model compound for the study of drug mechanisms and its potential applications in drug development is also of interest.
合成方法
3-(2,5-Dimethoxyphenyl)phenol, 95% can be synthesized through several different methods, including the Williamson ether synthesis, the Sandmeyer reaction, and the Gabriel synthesis. In the Williamson ether synthesis, an alkyl halide is reacted with a sodium alkoxide to form an ether. In the Sandmeyer reaction, an aryl halide is reacted with a copper salt to form an aryl diazonium salt, which is then reacted with a nucleophile. Lastly, in the Gabriel synthesis, an alkyl halide is reacted with a primary amine in the presence of a base to form an alkylamine.
属性
IUPAC Name |
3-(2,5-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-12-6-7-14(17-2)13(9-12)10-4-3-5-11(15)8-10/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKJZLHXTBGHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683546 |
Source


|
| Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-79-5 |
Source


|
| Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

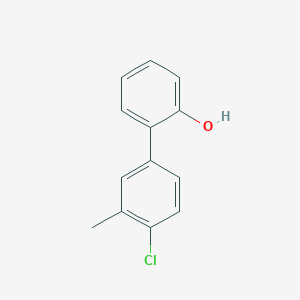
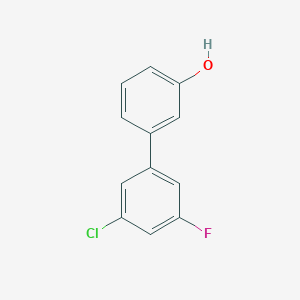
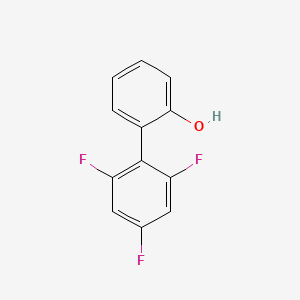

![3-[3-(N-Methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370300.png)
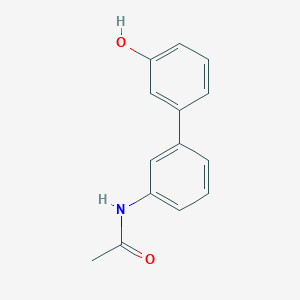
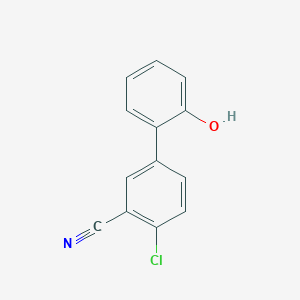
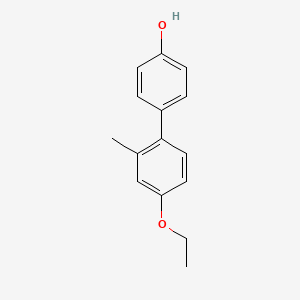
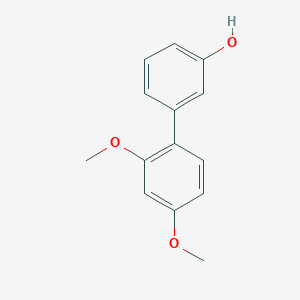
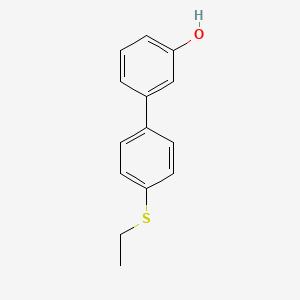
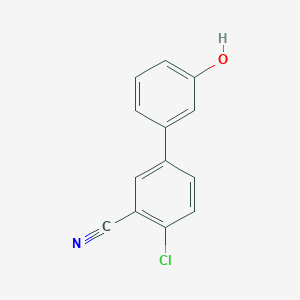

![3-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6370356.png)
![2-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6370357.png)